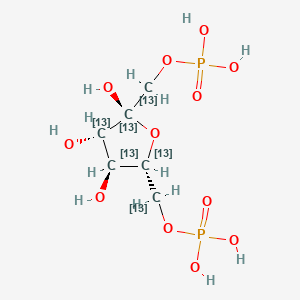
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is a labeled compound used in various scientific research applications. It is a derivative of D-fructose-1,6-bisphosphate, a key intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and metabolic research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate involves the phosphorylation of D-fructose-13C6 at the 1 and 6 positions. This is typically achieved using phosphoric acid and a suitable phosphorylating agent under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then hydrated to form the sodium salt hydrate, which is essential for its stability and solubility .
化学反应分析
Types of Reactions
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert it back to D-fructose-13C6.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: D-fructose-13C6.
Substitution: Various substituted fructose derivatives.
科学研究应用
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound in NMR studies to investigate metabolic pathways.
Biology: Used in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential neuroprotective effects in brain injury.
Industry: Utilized in the production of stable isotope-labeled standards for analytical purposes.
作用机制
The compound exerts its effects primarily through its role in glycolysis and gluconeogenesis. It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also modulates the activity of phosphofructokinase-1, the rate-limiting enzyme in glycolysis . By influencing these key enzymes, it regulates the flow of carbon through metabolic pathways .
相似化合物的比较
Similar Compounds
D-Fructose-1,6-Bisphosphate: The unlabeled version of the compound.
D-Glucose-1,6-Bisphosphate: Another key intermediate in carbohydrate metabolism.
D-Fructose-2,6-Bisphosphate: A potent regulator of glycolysis and gluconeogenesis.
Uniqueness
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is unique due to its carbon-13 labeling, which allows for detailed metabolic studies using NMR. This labeling provides insights into metabolic flux and enzyme activities that are not possible with unlabeled compounds .
属性
分子式 |
C6H14O12P2 |
|---|---|
分子量 |
346.07 g/mol |
IUPAC 名称 |
[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
RNBGYGVWRKECFJ-DGODQQLNSA-N |
手性 SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@](O1)([13CH2]OP(=O)(O)O)O)O)O)OP(=O)(O)O |
规范 SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


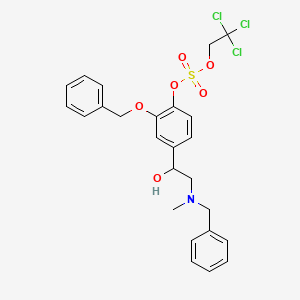
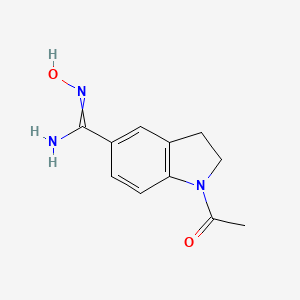
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)
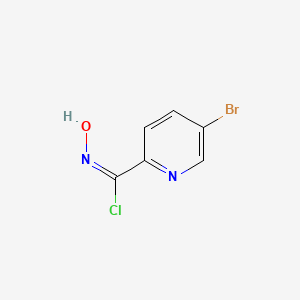
![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
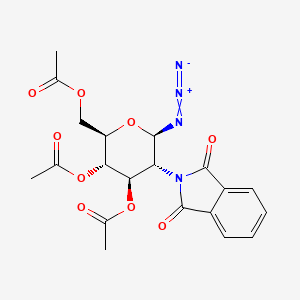
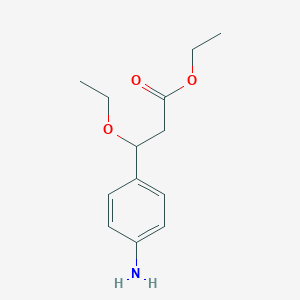
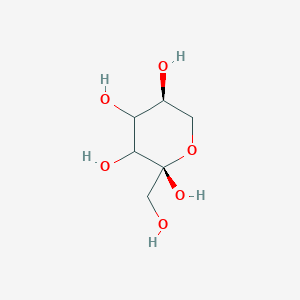
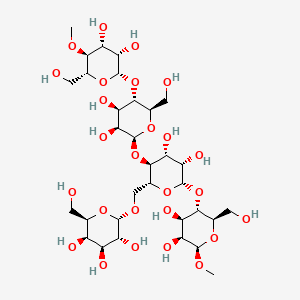
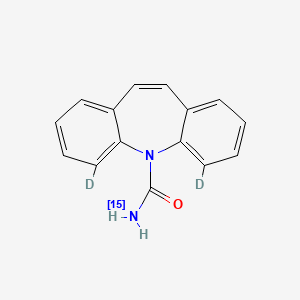
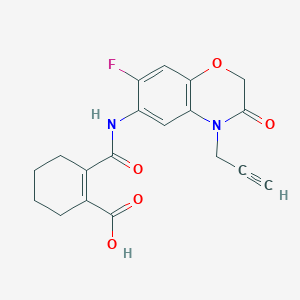
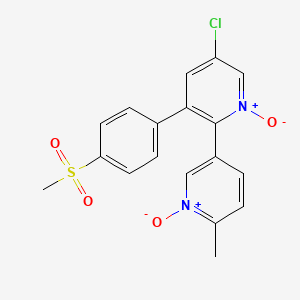
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
